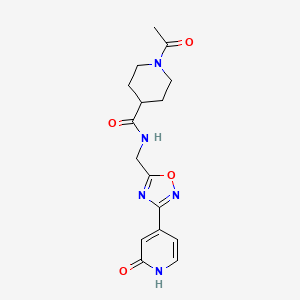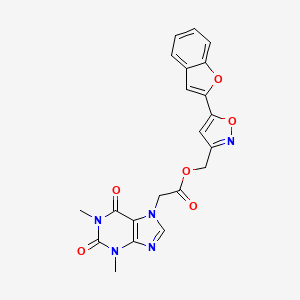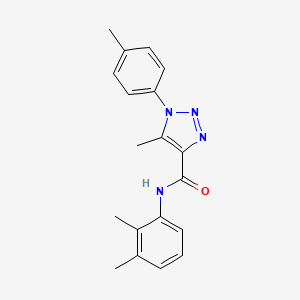![molecular formula C18H24N2OS B2568398 2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide CAS No. 893996-49-1](/img/structure/B2568398.png)
2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide” is a complex organic molecule. It contains a propanamide group, which is a type of amide . Amides are a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. This compound also contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the thiazole ring and the amide group. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which would contribute to the compound’s polarity and reactivity . The amide group would also contribute to the compound’s reactivity and could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amides are typically polar due to the presence of the carbonyl group and the nitrogen atom, which can participate in hydrogen bonding. This could make the compound soluble in polar solvents . The presence of the thiazole ring could also affect the compound’s properties .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds related to 2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide have shown promising antibacterial and antifungal activities. The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their subsequent evaluation revealed good antibacterial activity against specific strains, highlighting the potential of these compounds in developing new antimicrobial agents (Tumosienė et al., 2012).
Anticancer Activity
Some derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The study on acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione demonstrated high efficacy in cell lines resistant to treatment with traditional drugs, suggesting these compounds could serve as a basis for new cancer therapies (Gomez-Monterrey et al., 2011).
Glucocorticoid Receptor Modulation
Research into heterocyclic glucocorticoid receptor (GR) modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core has identified structures that contribute to glucocorticoid receptor binding and functional activity. These findings could inform the development of new GR modulators for therapeutic use (Xiao et al., 2013).
Photodynamic Therapy (PDT)
The synthesis and characterization of novel compounds for potential use in photodynamic therapy (PDT) against cancer have also been explored. Studies on new zinc phthalocyanine derivatives have demonstrated their efficacy as photosensitizers, with high singlet oxygen quantum yields, making them suitable candidates for PDT applications (Pişkin et al., 2020).
Herbicidal Activity
Research on the synthesis of compounds with specific structural features has also identified potential applications in agriculture, such as herbicidal activity. The exploration of new substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones has shown that some derivatives possess moderate to good selective herbicidal activity, suggesting their use in controlling specific agricultural pests (Hassan et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-12-7-6-8-14(11-12)16-20-13(2)15(22-16)9-10-19-17(21)18(3,4)5/h6-8,11H,9-10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWQRFFGJEKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)
![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)


![2-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline](/img/structure/B2568325.png)


![3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2568329.png)

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)
